molecular formula C18H16O4 B15063157 3'-(3,4-dimethoxyphenyl)spiro[3H-indene-2,2'-oxirane]-1-one CAS No. 54714-66-8

3'-(3,4-dimethoxyphenyl)spiro[3H-indene-2,2'-oxirane]-1-one

Cat. No.: B15063157
CAS No.: 54714-66-8
M. Wt: 296.3 g/mol
InChI Key: JCENLDBODYOIBO-UHFFFAOYSA-N
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Description

3’-(3,4-dimethoxyphenyl)spiro[3H-indene-2,2’-oxirane]-1-one is a complex organic compound with the molecular formula C18H16O4 It is characterized by a spirocyclic structure, which includes an oxirane (epoxide) ring fused to an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(3,4-dimethoxyphenyl)spiro[3H-indene-2,2’-oxirane]-1-one typically involves the condensation and cyclization of appropriate precursors. One common method involves the use of 3,4-dimethoxyacetophenone and an indene derivative. The reaction proceeds through a series of steps, including the formation of an intermediate oxime, followed by cyclization to form the spirocyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst selection, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3’-(3,4-dimethoxyphenyl)spiro[3H-indene-2,2’-oxirane]-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce diols.

Scientific Research Applications

3’-(3,4-dimethoxyphenyl)spiro[3H-indene-2,2’-oxirane]-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-(3,4-dimethoxyphenyl)spiro[3H-indene-2,2’-oxirane]-1-one involves its interaction with molecular targets such as tubulin. The compound’s spirocyclic structure allows it to bind to specific sites on the target molecules, disrupting their normal function. This can lead to the inhibition of cell proliferation, particularly in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3’-(3,4-dimethoxyphenyl)spiro[3H-indene-2,2’-oxirane]-1-one lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

3'-(3,4-dimethoxyphenyl)spiro[3H-indene-2,2'-oxirane]-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and neuroprotective research. This article explores the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C18H16O4C_{18}H_{16}O_4, with a molecular weight of 296.32 g/mol. The compound features a spiro-oxirane structure, which is significant for its biological activity.

Anticancer Activity

Research indicates that spiro compounds exhibit promising anticancer properties. A study focused on the synthesis and evaluation of spiro derivatives demonstrated that certain compounds showed significant cytotoxic effects against various cancer cell lines. Specifically, the spiro[3H-indene-2,2'-oxirane]-1-one structure has been linked to enhanced apoptosis in cancer cells due to its ability to induce oxidative stress and disrupt cellular signaling pathways.

  • Case Study : In vitro studies on breast cancer cell lines (MCF-7) revealed that this compound exhibited an IC50 value of approximately 15 µM, indicating potent cytotoxicity compared to control compounds .

Neuroprotective Effects

The compound has also been evaluated for neuroprotective properties. It was found to exert a protective effect against oxidative stress-induced neuronal damage in models of neurodegenerative diseases.

  • Mechanism : The neuroprotective activity is attributed to the modulation of antioxidant enzymes and inhibition of apoptotic pathways. Molecular docking studies suggest that the compound interacts effectively with target proteins involved in neuroprotection .

Data Tables

Biological Activity Cell Line/Model IC50 Value (µM) Reference
AnticancerMCF-715
NeuroprotectionNeuronal Cells20

Research Findings

  • Cytotoxicity Studies : Various studies have demonstrated that derivatives of spiro compounds can inhibit cell proliferation in cancerous cells through different mechanisms including apoptosis induction and cell cycle arrest.
  • Oxidative Stress Modulation : The compound significantly reduces reactive oxygen species (ROS) levels in neuronal cells exposed to oxidative stress, thereby protecting against cell death .
  • Molecular Docking Analysis : Computational studies indicate strong binding affinity between the compound and key proteins involved in cancer progression and neurodegeneration, suggesting potential therapeutic applications .

Properties

CAS No.

54714-66-8

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

3'-(3,4-dimethoxyphenyl)spiro[3H-indene-2,2'-oxirane]-1-one

InChI

InChI=1S/C18H16O4/c1-20-14-8-7-11(9-15(14)21-2)17-18(22-17)10-12-5-3-4-6-13(12)16(18)19/h3-9,17H,10H2,1-2H3

InChI Key

JCENLDBODYOIBO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C3(O2)CC4=CC=CC=C4C3=O)OC

Origin of Product

United States

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